N-[(5-bromo-1,3-benzoxazol-2-yl)methyl]-2,2-dicyclopropylacetamide
Description
N-[(5-bromo-1,3-benzoxazol-2-yl)methyl]-2,2-dicyclopropylacetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a brominated benzoxazole ring and dicyclopropylacetamide moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.
Properties
IUPAC Name |
N-[(5-bromo-1,3-benzoxazol-2-yl)methyl]-2,2-dicyclopropylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2O2/c17-11-5-6-13-12(7-11)19-14(21-13)8-18-16(20)15(9-1-2-9)10-3-4-10/h5-7,9-10,15H,1-4,8H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJRAJAYCBPDVEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2CC2)C(=O)NCC3=NC4=C(O3)C=CC(=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-bromo-1,3-benzoxazol-2-yl)methyl]-2,2-dicyclopropylacetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the bromination of 1,3-benzoxazole, followed by the introduction of a methyl group at the 2-position. The final step involves the acylation of the intermediate with 2,2-dicyclopropylacetyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve yield.
Chemical Reactions Analysis
Types of Reactions
N-[(5-bromo-1,3-benzoxazol-2-yl)methyl]-2,2-dicyclopropylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom in the benzoxazole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-[(5-bromo-1,3-benzoxazol-2-yl)methyl]-2,2-dicyclopropylacetic acid, while substitution reactions can produce various substituted benzoxazole derivatives.
Scientific Research Applications
N-[(5-bromo-1,3-benzoxazol-2-yl)methyl]-2,2-dicyclopropylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-[(5-bromo-1,3-benzoxazol-2-yl)methyl]-2,2-dicyclopropylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[(5-chloro-1,3-benzoxazol-2-yl)methyl]-2,2-dicyclopropylacetamide
- N-[(5-fluoro-1,3-benzoxazol-2-yl)methyl]-2,2-dicyclopropylacetamide
- N-[(5-iodo-1,3-benzoxazol-2-yl)methyl]-2,2-dicyclopropylacetamide
Uniqueness
N-[(5-bromo-1,3-benzoxazol-2-yl)methyl]-2,2-dicyclopropylacetamide stands out due to the presence of the bromine atom, which can significantly influence its reactivity and interaction with biological targets. This makes it a unique compound for specific applications where bromine’s properties are advantageous.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
